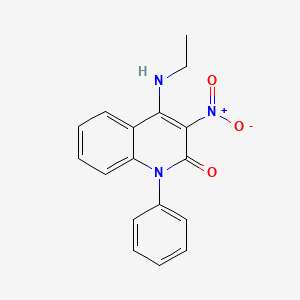![molecular formula C18H15NOS B2425451 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone CAS No. 400076-25-7](/img/structure/B2425451.png)
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a quinoline ring and a phenylsulfanyl group contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with a phenylsulfanyl halide under basic conditions.
Acylation: The final step involves the acylation of the quinoline derivative to introduce the ethanone group, typically using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline ring can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, the compound can bind to the active sites of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways.
相似化合物的比较
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone can be compared with other quinoline derivatives such as:
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and biological activity.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-butanone: Contains a butanone group, leading to differences in solubility and interaction with biological targets.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-pentanone:
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
属性
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
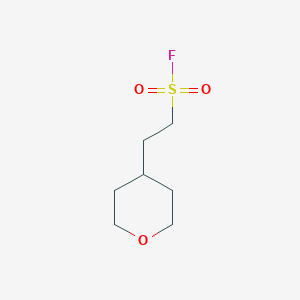
![N-(2-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2425372.png)
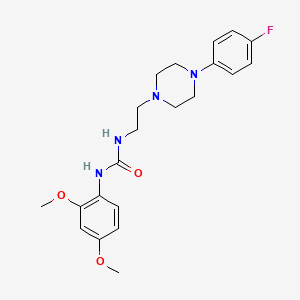
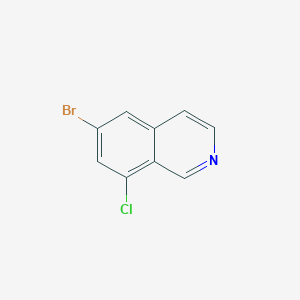
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
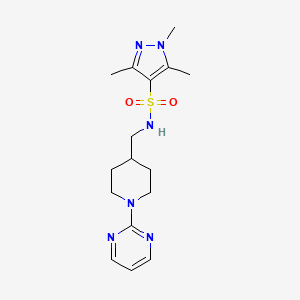
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
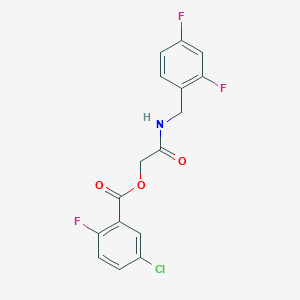
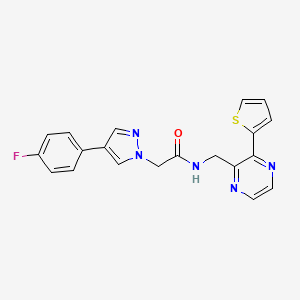
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2425385.png)
